5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
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Overview
Description
This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. It has an amine group (NH2), a carboxamide group (CONH2), and two phenyl groups attached to the triazole ring. One of the phenyl groups has a bromine atom attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the amine group, the carboxamide group, and the phenyl groups. The bromine atom on one of the phenyl groups would be a significant feature, as halogens are often involved in interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, triazole derivatives are known to participate in a variety of chemical reactions. The presence of the amine and carboxamide groups could allow for reactions involving these functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and could influence its reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities
Triazole derivatives, including those structurally related to 5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis of new 1,2,4-triazole derivatives demonstrated that some compounds exhibited good or moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Triazole-based Scaffolds for Peptidomimetics
Another research area involves the use of triazole derivatives in the synthesis of peptidomimetics or biologically active compounds. A study highlighted the synthesis of 5-amino-1,2,3-triazole-4-carboxylates through ruthenium-catalyzed cycloaddition, which can serve as building blocks for triazole-containing dipeptides. These compounds could have applications in designing turn inducers and HSP90 inhibitors, with potential implications in cancer therapy (Ferrini et al., 2015).
Novel Synthesis Methods
Innovative synthesis methods for triazole derivatives have also been developed. For example, a practical synthesis of an orally active CCR5 antagonist employed a triazole derivative as an intermediate, showcasing the versatility of triazole chemistry in medicinal chemistry applications (Ikemoto et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O/c1-12(2)14-5-9-16(10-6-14)22-19(26)17-18(21)25(24-23-17)11-13-3-7-15(20)8-4-13/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLBFVLVIWXHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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